molecular formula C10H8ClNO2 B1461862 1H-Indole-2,3-dione, 6-chloro-5-ethyl- CAS No. 1379362-81-8

1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Cat. No.: B1461862
CAS No.: 1379362-81-8
M. Wt: 209.63 g/mol
InChI Key: CYICFPMUMCXPOH-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 6-chloro-5-ethyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 6-chloro-5-ethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indole-2,3-dione, 6-chloro-5-ethyl- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 6-chloro-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 6-chloro-5-ethyl- can be compared with other indole derivatives, such as:

Biological Activity

Overview

1H-Indole-2,3-dione, 6-chloro-5-ethyl (CAS No. 1379362-81-8) is a derivative of indole recognized for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and synthetic drugs. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The compound can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Its structure allows for various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are crucial for its biological activity.

Biological Activities

Research indicates that 1H-Indole-2,3-dione, 6-chloro-5-ethyl exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In studies involving various cancer cell lines, it was noted that derivatives of indole compounds often exhibit significant antiproliferative effects. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM against different cancer types .
  • Antiviral Properties : There is evidence suggesting that this compound may possess antiviral activity, although specific mechanisms and efficacy against particular viruses require further investigation.
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Similar indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against pathogens like E. coli and C. albicans .

The mechanism by which 1H-Indole-2,3-dione, 6-chloro-5-ethyl exerts its biological effects involves interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and biological processes:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Binding : It can bind to receptors on cell membranes or within cells, influencing cellular responses and potentially leading to apoptosis in cancer cells .

Comparative Analysis

A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
1H-Indole-2,3-dione, 6-chloro-5-fluoroCl replaced by FModerateLow
1H-Indole-2,3-dione, 5-ethylLacks ClHighModerate

This table highlights how substituents on the indole ring can significantly influence both anticancer and antimicrobial properties.

Case Studies

Recent studies have focused on the antiproliferative effects of indole derivatives:

  • EGFR/BRAF Pathway Inhibition : A series of studies demonstrated that compounds similar to 1H-Indole-2,3-dione effectively inhibited mutant EGFR/BRAF pathways with notable antiproliferative activity against various cancer cell lines .
  • Marine-Derived Indoles : Research on marine natural products has identified indole derivatives with cytotoxic effects against human cancer cells. These findings suggest a broader application of indole derivatives in drug discovery .

Properties

IUPAC Name

6-chloro-5-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-5-3-6-8(4-7(5)11)12-10(14)9(6)13/h3-4H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICFPMUMCXPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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